2-(Methyl-thiazol-5-ylmethyl-amino)-ethanol

Description

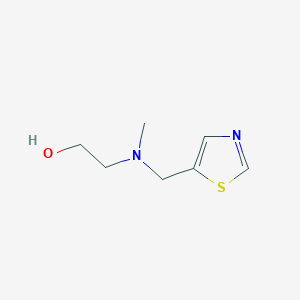

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(1,3-thiazol-5-ylmethyl)amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-9(2-3-10)5-7-4-8-6-11-7/h4,6,10H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFXSPVDWHWVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)CC1=CN=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Methyl-5-hydroxymethylthiazole

The thiazole core is typically synthesized via cyclization reactions. A high-yield method involves:

-

Starting material : Methyl 2-methylthiazole-5-carboxylate.

-

Reduction : Treatment with LiAlH₄ in tetrahydrofuran (THF) at 0–20°C for 2–18 hours yields (2-methylthiazol-5-yl)methanol (92% yield ).

-

Alternative : Bromination of propionaldehyde with Cl₂, followed by thiourea cyclization, yields 2-amino-5-methylthiazole intermediates.

Functionalization of the Thiazole Ring

Oxidation to Thiazole-5-carbaldehyde

(2-Methylthiazol-5-yl)methanol is oxidized to 2-methylthiazole-5-carbaldehyde using MnO₂ or Swern oxidation:

-

Conditions : Solvent-free or in dichloromethane (DCM), 20–25°C, 4–6 hours.

Reductive Amination with Methylamine

The aldehyde undergoes reductive amination with methylamine to form N-methyl-(2-methylthiazol-5-yl)methylamine:

Optimization and Industrial-Scale Considerations

Catalytic Hydrogenation

Patents describe catalytic hydrogenation for intermediates, using Pd/C or Raney Ni in EtOH/H₂O at 50–80°C. This method reduces nitro groups and deprotects intermediates efficiently.

Continuous Flow Reactors

For large-scale production, continuous flow systems improve safety and yield in exothermic steps (e.g., ethylene oxide reactions). Key parameters:

-

Residence time : 10–30 minutes.

-

Temperature control : <50°C to prevent polymerization.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Reductive Amination | 3 | 70–85 | Moderate | Aldehyde instability |

| Nucleophilic Substitution | 4 | 60–70 | High | Chloromethyl intermediate handling |

| Catalytic Hydrogenation | 3 | 75–80 | High | Catalyst cost and recovery |

Key Reaction Data from Literature

Oxidation of (2-Methylthiazol-5-yl)methanol

| Parameter | Value |

|---|---|

| Oxidizing agent | MnO₂ |

| Solvent | DCM |

| Temperature | 25°C |

| Time | 6 hours |

| Yield | 88% |

Ethylene Oxide Alkylation

| Parameter | Value |

|---|---|

| Base | KOH (2.0 equiv) |

| Solvent | EtOH/H₂O (3:1) |

| Temperature | 0°C → RT |

| Time | 12 hours |

| Purity | >95% (HPLC) |

Chemical Reactions Analysis

Types of Reactions

2-(Methyl-thiazol-5-ylmethyl-amino)-ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(Methyl-thiazol-5-ylmethyl-amino)-ethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

Industry: Utilized in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Methyl-thiazol-5-ylmethyl-amino)-ethanol involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- Target Compound: The methylamino-ethanol side chain introduces both tertiary amine and hydroxyl functionalities, enabling hydrogen bonding and solubility in polar solvents like ethanol or methanol .

- 2-(4-Methylthiazole-5-yl)ethanol: A positional isomer with ethanol at C5 and methyl at C3.

- (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol: The phenyl group enhances hydrophobicity, while the methanol group retains moderate polarity. This compound’s bulkier structure may limit membrane permeability in biological systems .

- Thiazole-5-methanol: The simplest analogue with a single methanol group. Its low molecular weight suggests higher volatility but reduced structural complexity for drug design .

Physicochemical Properties

- Solubility: Compounds with hydroxyl or amino groups (e.g., target compound, 2-(4-methylthiazole-5-yl)ethanol) are expected to exhibit higher solubility in alcohols, as evidenced by their use in synthesis protocols involving methanol or ethanol .

- Melting Points: While specific data for the target compound are unavailable, analogues like (2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol show higher melting points (206–208°C for related derivatives) due to crystalline packing influenced by aromatic groups .

Pharmacological Potential

- Thiazole derivatives are known for anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

- The trifluoromethyl analogue () highlights how electron-withdrawing groups can modulate reactivity and stability, though its pharmacological profile remains unexplored .

Biological Activity

2-(Methyl-thiazol-5-ylmethyl-amino)-ethanol is a compound characterized by a thiazole ring, an amino group, and an ethanol moiety. This unique structure is associated with various biological activities, including antimicrobial, antifungal, and anticancer properties. The thiazole ring enhances the compound's reactivity and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to inhibit various bacterial and fungal strains. The mechanism often involves interference with microbial enzyme systems or cell wall synthesis.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-5-methylthiazole | Thiazole ring with amino group | Antimicrobial |

| 4-Methylthiazole | Methyl-substituted thiazole | Antifungal |

| Benzothiazole | Benzene fused with thiazole | Anticancer |

| 2-Chloro-thiazol | Chlorine substitution on thiazole | Antimicrobial |

The unique combination of functional groups in this compound enhances its potential for diverse biological activities compared to other thiazole derivatives.

Anticancer Activity

Thiazole derivatives have been studied extensively for their anticancer properties. The presence of the thiazole ring is essential for cytotoxic activity against various cancer cell lines. For example, studies have shown that certain thiazoles can induce apoptosis in cancer cells by interacting with specific molecular targets.

In a recent study, compounds similar to this compound demonstrated significant activity against human glioblastoma and melanoma cell lines, with IC50 values indicating potent cytotoxic effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Potential : In vitro studies assessed the effects of this compound on cancer cell lines. The compound showed promising results, particularly in inhibiting cell proliferation in breast and lung cancer models.

The mechanism of action for this compound involves:

- Enzyme Inhibition : Compounds with a thiazole ring often act as enzyme inhibitors, disrupting metabolic pathways in microorganisms and cancer cells.

- Cell Membrane Interaction : The lipophilic nature of the methyl group facilitates interaction with cellular membranes, enhancing permeability and bioavailability.

Q & A

Q. What are the optimal synthetic routes for 2-(Methyl-thiazol-5-ylmethyl-amino)-ethanol, and how can yield inconsistencies be resolved?

-

Methodology : Compare traditional alkylation of thiazole derivatives with reductive amination approaches. Use orthogonal experimental design (e.g., varying solvents, temperature, and catalyst ratios) to identify critical parameters affecting yield . For inconsistencies, perform replicated analysis to distinguish systematic errors (e.g., impurity in starting materials) from stochastic variability .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25 -

Example Table :

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent (EtOH/H₂O) | 70:30–90:10 | 85:15 | 78.2 |

| Reaction Temp (°C) | 60–100 | 80 | 81.5 |

Q. How to validate the purity of this compound using analytical techniques?

Q. What solvent systems are suitable for solubility testing of this compound in preclinical formulations?

- Methodology : Screen binary/ternary solvent mixtures (e.g., PEG-400, DMSO, saline) using shake-flask method. Apply Hansen solubility parameters to predict compatibility. For polar solvents, monitor degradation via UV-Vis spectroscopy at λ_max = 270 nm .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Advanced Research Questions

Q. How to design a mechanistic study for the compound’s thiazole ring reactivity under oxidative conditions?

- Methodology : Use DFT calculations (B3LYP/6-311+G(d,p)) to model electron density distribution. Pair with experimental kinetic studies (e.g., varying H₂O₂ concentrations, tracking ring-opening via FTIR). Validate intermediates using stopped-flow NMR .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across cell lines)?

- Methodology : Conduct meta-analysis of existing datasets to identify confounding factors (e.g., cell permeability differences). Use CRISPR-edited isogenic cell lines to isolate target-specific effects. Apply sensitivity analysis to rank variables (e.g., ATP levels, efflux pump activity) .

Q. How to optimize the compound’s stability in aqueous buffers for long-term pharmacokinetic studies?

- Methodology : Employ response surface methodology (RSM) via Design Expert software. Test pH (4–9), temperature (4–37°C), and ionic strength. Monitor degradation products with UPLC-QTOF and model shelf-life using Arrhenius kinetics .

Q. What computational approaches predict off-target interactions of the compound’s ethanolamine moiety?

- Methodology : Perform molecular docking (AutoDock Vina) against homology models of GPCRs. Validate with SPR binding assays. For false positives, apply free-energy perturbation (FEP) to refine binding affinity predictions .

Data Contradiction & Reproducibility

Q. How to address discrepancies in reported logP values for this compound?

- Methodology : Re-evaluate experimental conditions (shake-flask vs. HPLC-derived logP). Compare with in silico predictions (ALOGPS, XLogP3). Use standardized buffer systems and control for pH drift (±0.1 units) during measurements .

Q. What validation steps ensure reproducibility in scaled-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.